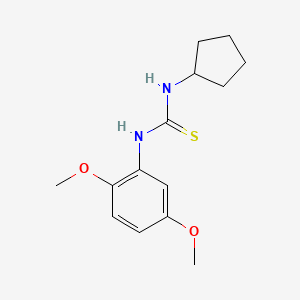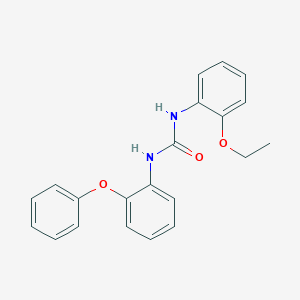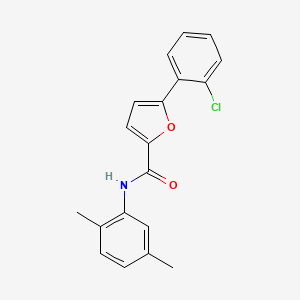![molecular formula C22H20FNO2 B5866970 N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5866970.png)
N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide, also known as DBZ, is a synthetic compound with potential applications in scientific research. DBZ belongs to the class of benzamides and is structurally similar to the well-known antipsychotic drug, risperidone.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide involves its interaction with specific receptors or enzymes in the body. In neuroscience, this compound has been shown to inhibit the activity of GABA receptors by binding to a specific site on the receptor. This inhibition leads to the activation of excitatory neurons and the promotion of neuronal activity.
In cancer research, this compound has been reported to interact with the androgen receptor by binding to a specific site on the receptor. This interaction leads to the inhibition of the receptor's activity and the suppression of cancer cell growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on its specific target in the body. In neuroscience, this compound has been shown to increase neuronal activity and promote the release of neurotransmitters such as dopamine and norepinephrine. This activity may lead to the development of new drugs for the treatment of neurological disorders such as depression and schizophrenia.
In cancer research, this compound has been reported to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This effect may lead to the development of new drugs for the treatment of various cancers.
実験室実験の利点と制限
The advantages of using N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide in lab experiments include its synthetic accessibility, its structural similarity to risperidone, and its potential applications in various scientific research fields. The limitations of using this compound in lab experiments include its low solubility in water, its moderate toxicity, and its limited availability.
将来の方向性
There are several future directions for the study of N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide. In neuroscience, this compound derivatives with improved pharmacological properties may be synthesized and tested for their potential as new drugs for the treatment of neurological disorders. In cancer research, this compound may be further studied for its potential as a lead compound for the development of new anticancer drugs. Additionally, the mechanism of action of this compound in both neuroscience and cancer research may be further elucidated to better understand its effects on the body.
合成法
The synthesis of N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide involves the reaction of 2-fluorobenzyl alcohol with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to yield this compound. The overall yield of this synthesis method is reported to be around 30%.
科学的研究の応用
N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability. This inhibition may lead to the development of new drugs for the treatment of neurological disorders such as epilepsy and anxiety.
In cancer research, this compound has been reported to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This inhibition is thought to be due to the interaction of this compound with the androgen receptor, which plays a key role in the development and progression of these cancers.
In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties. For example, this compound derivatives with enhanced potency and selectivity have been synthesized and tested for their potential as antipsychotic drugs.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(2-fluorophenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FNO2/c1-15-11-16(2)13-18(12-15)24-22(25)19-8-4-6-10-21(19)26-14-17-7-3-5-9-20(17)23/h3-13H,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFVUZDRWLIAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)
![N-(2-methylphenyl)-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5866910.png)


![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)
![[bis(4-chlorophenyl)methyl]methylformamide](/img/structure/B5866934.png)

![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)


![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5866974.png)

![N-(2-fluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5866993.png)
![N-[6-chloro-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5867001.png)
